6-Aminophthalide
Overview
Description
6-Aminophthalide, also known as 6-aminoisobenzofuran-1 (3H)-one, is a chemical compound with the molecular formula C8H7NO2 . It is used for research and development purposes . It is used to produce 6-acetylamino-phthalide and serves as a starting material in reduction reactions .
Molecular Structure Analysis
The molecular structure of 6-Aminophthalide is represented by the formula C8H7NO2 . The ChemSpider ID for 6-Aminophthalide is 84519 .
Chemical Reactions Analysis
6-Aminophthalide is used to produce 6-acetylamino-phthalide . It is also used as a starting material in reduction reactions .
Physical And Chemical Properties Analysis
6-Aminophthalide is a white to light yellow crystal powder . It has a melting point of 182°C . It is soluble in water at 1360 mg/L at 25°C .
Scientific Research Applications
1. Fluorescence Studies
6-Aminophthalide derivatives show promise in fluorescence applications. For instance, phthalide derivatives with picolylamino functionalities at the 6-position have been developed as novel fluoroionophores. These derivatives exhibit efficient fluorescence in aqueous media and display a fluorescence on-off response to metal cations like Cu(2+) (Okamoto, Matsui, & Satake, 2011). Another study found that substitution of phthalide with an amino group at the meta (6) position significantly changes its photophysics, making the molecule highly fluorescent and suitable for use as fluorescent probes (Karpiuk, Svartsov, & Nowacki, 2005).
2. Polymer Chemistry
6-Aminophthalide is utilized in the synthesis of polymers. For example, two aminophthalide monomers underwent self-polycondensation to yield polyphthalimidines, which were found to be soluble in various solvents and displayed high thermal stability (Imai, Takahashi, & Ueda, 1981).
3. Development of Chemosensors
The compound has also been used in the development of chemosensors. A study on 6-amino-3H-isobenzofuran-1-one, also known as 6-aminophthalide, revealed its planar structure, making it suitable for supramolecular chemistry applications (Wang, Johnson, & Tiekink, 2007). Additionally, the effect of an amino group on the selective and ultrafast detection of trinitrophenol (TNP) in water using fluorescent organic probes has been explored, demonstrating the compound's potential in environmental monitoring (Das & Mandal, 2018).
Safety And Hazards
6-Aminophthalide is classified as having acute toxicity (Category 3, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
6-Aminophthalide has been used as the core of fluorescent probes, although it has rarely been applied to a chemosensor . These modified phthalides are the first 6-aminophthalide-derived fluorometric probes for metal cations, namely Cu 2+ . This suggests potential future directions in the development of new fluorescent probes using 6-Aminophthalide.
Relevant Papers
One relevant paper titled “Phthalide-derived novel fluoroionophores incorporating picolylamino receptors: synthesis and response to metal cations” discusses the use of 6-Aminophthalide in the development of novel fluoroionophores . Another paper titled “Synthesis and Antimicrobial Activity of Phthalide Derivatives of …” mentions the use of aminophthalide derivatives .
properties
IUPAC Name |
6-amino-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJZDNKZJZUROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205936 | |
Record name | 6-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminophthalide | |
CAS RN |
57319-65-0 | |
Record name | 6-Aminophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57319-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57319-65-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49585 | |
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Record name | 6-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminophthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Aminophthalide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6HH4UQR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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